Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate
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Description
Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H23N3O3 and its molecular weight is 293.36 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing piperazine rings are known to interact favorably with macromolecules due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .
Mode of Action
The presence of the piperazine ring, which can form hydrogen bonds and adjust molecular physicochemical properties, is considered an important synthetic strategy in the field of drug discovery .
Biochemical Pathways
It’s worth noting that piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Result of Action
Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For example, it may interact with enzymes such as kinases and phosphatases, influencing phosphorylation processes and altering cellular signaling pathways. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation to modulate its activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These effects can vary depending on the cell type and the specific cellular context in which the compound is used.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding, or it may activate an enzyme by inducing a conformational change that enhances its activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound may exhibit varying degrees of stability under different experimental conditions, which can influence its long-term effects on cellular function. For example, it may degrade over time, leading to a decrease in its activity or the formation of degradation products that have different biological effects . Long-term studies in vitro or in vivo can provide valuable insights into the temporal dynamics of this compound’s effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression without causing significant toxicity. At higher doses, it may induce toxic or adverse effects, such as cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound may influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites and the overall metabolic state of the cell . Additionally, it may interact with cofactors such as NADH or ATP, further influencing metabolic reactions and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may be transported by specific transporters or binding proteins that facilitate its uptake and distribution within the cell . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects on cellular processes. The distribution of this compound can influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or it may be targeted to the mitochondria, where it can affect metabolic processes and energy production
Properties
IUPAC Name |
tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)13-5-4-12(11-19)10-16-13/h4-5,10,19H,6-9,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCHWJYIPFBVRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428751 |
Source
|
Record name | tert-Butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857284-20-9 |
Source
|
Record name | tert-Butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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